molecular formula C16H21N3O4 B12181208 N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide

Cat. No.: B12181208
M. Wt: 319.36 g/mol
InChI Key: SXADAXXYFLAXTJ-UHFFFAOYSA-N
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Description

N-(2-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide is a synthetic acetamide derivative characterized by a 5-oxopyrrolidin-3-yl core substituted with a 4-methoxyphenyl group at the 1-position. The molecule features a formamidoethyl linker connecting the pyrrolidinone ring to an acetamide moiety. This structural configuration imparts unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

N-(2-acetamidoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H21N3O4/c1-11(20)17-7-8-18-16(22)12-9-15(21)19(10-12)13-3-5-14(23-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,17,20)(H,18,22)

InChI Key

SXADAXXYFLAXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group through a substitution reaction. This can be done by reacting the intermediate with a methoxyphenyl halide in the presence of a base.

    Formylation and Acetylation: The final steps involve formylation and acetylation reactions to introduce the formamido and acetamide groups, respectively. These reactions are typically carried out using formic acid and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogs

The closest structural analog is N-(2-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide (), which replaces the 4-methoxy group with a chloro substituent. This substitution alters electronic properties (e.g., increased lipophilicity) and may influence receptor binding.

Property Target Compound (4-Methoxy) Chloro Analog
Molecular Formula C₁₇H₂₁N₃O₄ C₁₆H₁₈ClN₃O₃
Molecular Weight (g/mol) 331.37 335.79
Key Substituent 4-Methoxyphenyl 4-Chlorophenyl
ChemSpider ID Not provided 1040696-21-6

Pyrrolidinone vs. Quinazoline Derivatives

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) () share the 4-methoxyphenyl and acetamide groups but incorporate a quinazoline-sulfonyl core instead of pyrrolidinone. These quinazoline derivatives exhibit potent anticancer activity (IC₅₀ values in µM ranges), highlighting how core heterocycle choice dictates mechanistic pathways—e.g., kinase inhibition vs. metabolic modulation .

Pharmacological Activities

Hypoglycemic Activity

The N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a-c, ) demonstrate hypoglycemic effects. Compound 3a (IC₅₀ = 69 µM) reduced blood glucose by 25.1% in vivo, outperforming 3b (IC₅₀ = 87 µM) and 3c (IC₅₀ = 74 µM). The target compound’s pyrrolidinone moiety may offer improved solubility or binding kinetics compared to the naphthalen-1-yl or phenoxy groups in 3a-c .

Anticancer Activity

Quinazoline-sulfonyl acetamides () with 4-methoxyphenyl groups (e.g., compound 38) showed IC₅₀ values <10 µM against HCT-1 and MCF-7 cell lines.

Physicochemical and Analytical Properties

Chromatographic Behavior

Compounds with 4-methoxyphenyl groups, such as N-(2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl)-acetamide (), exhibit distinct chromatographic profiles (relative retention time = 1.2). The target compound’s polarity, influenced by the pyrrolidinone ring, may result in similar retention behavior, aiding in analytical method development .

Solubility and Stability

While direct data are lacking, the acetamide and pyrrolidinone moieties likely enhance aqueous solubility compared to more lipophilic analogs like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (), which incorporates a benzothiazole ring .

Biological Activity

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine ring, a methoxyphenyl group, and an acetamide moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be described by the following molecular formula:

ComponentMolecular FormulaMolecular Weight
This compoundC18H24N2O3316.40 g/mol

The compound consists of:

  • A pyrrolidine ring , which is known for various biological activities.
  • A methoxyphenyl group , which enhances lipophilicity and potential receptor interactions.
  • An acetamide functional group , contributing to its solubility and reactivity.

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Enzyme Inhibition

The compound is also evaluated for its enzyme inhibitory activities. Specifically, it has been tested for inhibition against acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections . Preliminary studies indicate that certain derivatives show strong inhibitory effects with IC50 values significantly lower than standard references.

Anticancer Potential

Pyrrolidine derivatives are often explored for their anticancer properties. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways . The presence of the methoxyphenyl group may enhance this activity through increased interaction with cancer cell receptors.

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including those structurally related to this compound, revealed promising antibacterial activity. The results showed moderate to strong inhibition against several strains, suggesting a potential role in antibiotic development.

Study 2: Enzyme Inhibition

In a comparative analysis of enzyme inhibitors, the compound was tested alongside known inhibitors like eserine. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents in enzyme-related disorders .

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